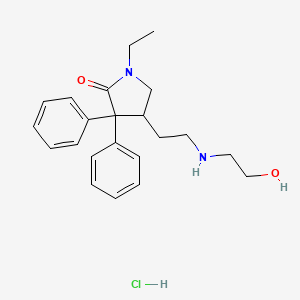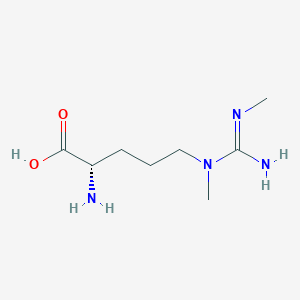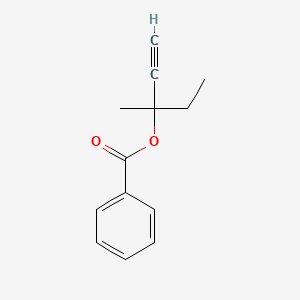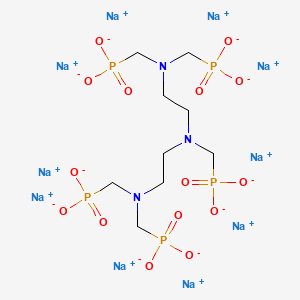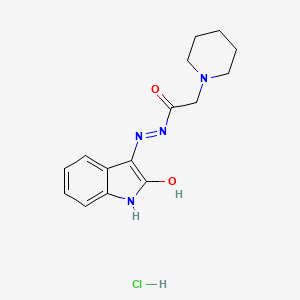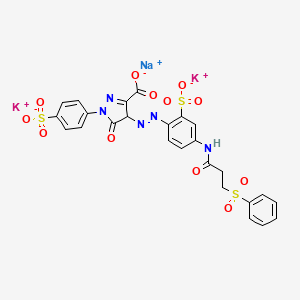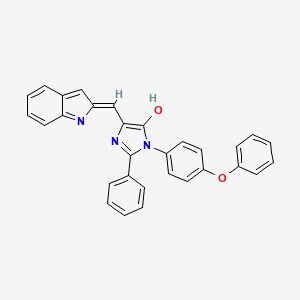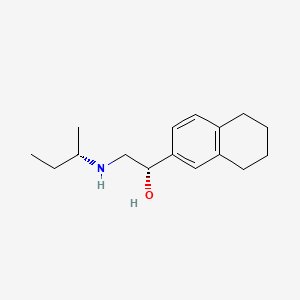
2-Naphthalenemethanol, alpha-((sec-butylamino)methyl)-5,6,7,8-tetrahydro-, (S,S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenemethanol, alpha-((sec-butylamino)methyl)-5,6,7,8-tetrahydro-, (S,S)- is a chiral compound with significant applications in various fields. This compound is characterized by its complex structure, which includes a naphthalene ring, a methanol group, and a sec-butylamino group. The (S,S) configuration indicates its stereochemistry, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, alpha-((sec-butylamino)methyl)-5,6,7,8-tetrahydro-, (S,S)- typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the methanol group, and the attachment of the sec-butylamino group. Common synthetic routes may include:
Formation of the Naphthalene Ring: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Methanol Group: This step often involves the use of reagents such as formaldehyde and reducing agents.
Attachment of the Sec-Butylamino Group: This can be done through nucleophilic substitution reactions using sec-butylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenemethanol, alpha-((sec-butylamino)methyl)-5,6,7,8-tetrahydro-, (S,S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The sec-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
2-Naphthalenemethanol, alpha-((sec-butylamino)methyl)-5,6,7,8-tetrahydro-, (S,S)- has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Naphthalenemethanol, alpha-((sec-butylamino)methyl)-5,6,7,8-tetrahydro-, (S,S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, alpha-((tert-butylamino)methyl)-5,6,7,8-tetrahydro-, (S,S)-
- 2-Naphthalenemethanol, alpha-((isopropylamino)methyl)-5,6,7,8-tetrahydro-, (S,S)-
Uniqueness
2-Naphthalenemethanol, alpha-((sec-butylamino)methyl)-5,6,7,8-tetrahydro-, (S,S)- is unique due to its specific stereochemistry and the presence of the sec-butylamino group. This configuration can result in distinct biological activity and chemical reactivity compared to similar compounds.
Properties
CAS No. |
5803-59-8 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
(1S)-2-[[(2S)-butan-2-yl]amino]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C16H25NO/c1-3-12(2)17-11-16(18)15-9-8-13-6-4-5-7-14(13)10-15/h8-10,12,16-18H,3-7,11H2,1-2H3/t12-,16+/m0/s1 |
InChI Key |
GVNYSERWAKVROD-BLLLJJGKSA-N |
Isomeric SMILES |
CC[C@H](C)NC[C@H](C1=CC2=C(CCCC2)C=C1)O |
Canonical SMILES |
CCC(C)NCC(C1=CC2=C(CCCC2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


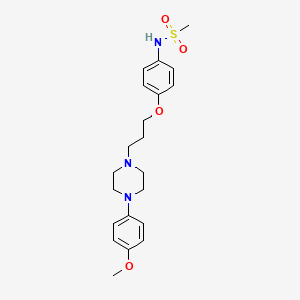
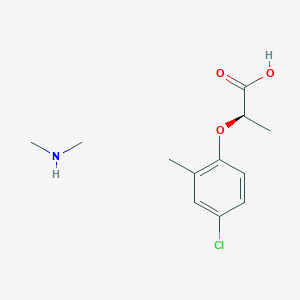
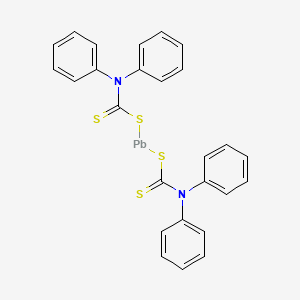
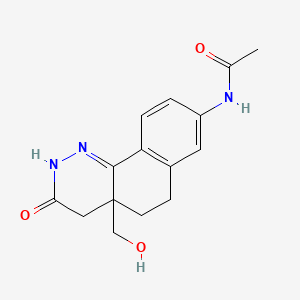
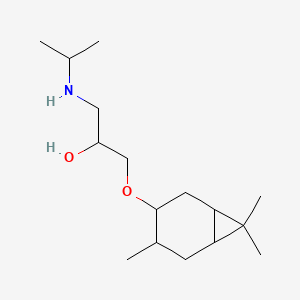
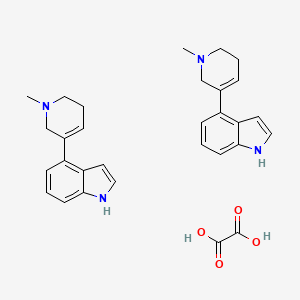
![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)
